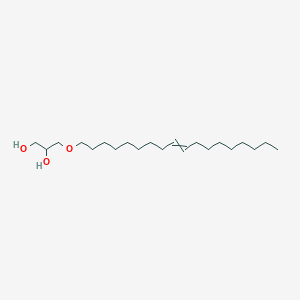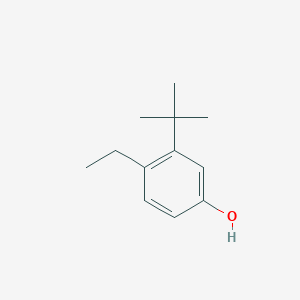![molecular formula C8H10BNO3 B14852748 (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is a boronic acid derivative that features a unique pyrano-pyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction generally requires a palladium catalyst, a boronic acid or boronate ester, and an appropriate base in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrano-pyridine core can be reduced under specific conditions to yield dihydropyridine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydropyridine derivatives, and various substituted pyrano-pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine
Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and other therapeutic agents .
Industry
In the material science industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
Wirkmechanismus
The mechanism by which (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors . The pyrano-pyridine core may also interact with specific receptors or enzymes, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
- 6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Uniqueness
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid is unique due to its specific boronic acid functional group and the pyrano-pyridine core structure
Eigenschaften
Molekularformel |
C8H10BNO3 |
|---|---|
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-5-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-4-10-5-8-6(7)2-1-3-13-8/h4-5,11-12H,1-3H2 |
InChI-Schlüssel |
BBTPORUXAQKYQN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC2=C1CCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


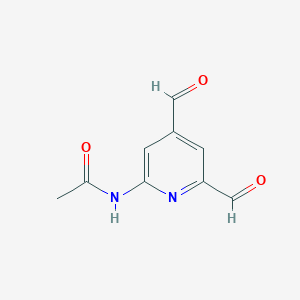

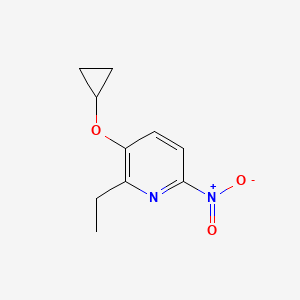



![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
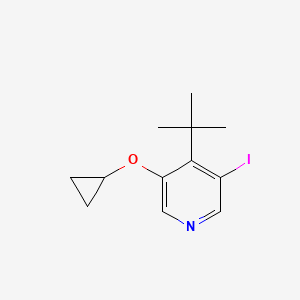
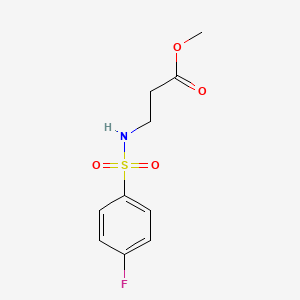
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
